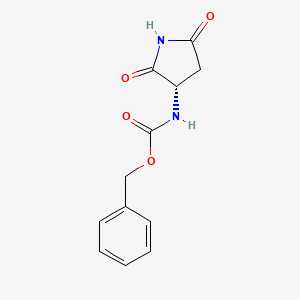

(S)-3-N-Cbz-amino-succinimide

Vue d'ensemble

Description

(S)-3-N-Cbz-amino-succinimide is an anticonvulsant. It inhibits tonic convulsions induced by pentylenetetrazole and maximal electric shock (MES) in mice (ED50s = 78.1 and 103 mg/kg, respectively).

Activité Biologique

(S)-3-N-Cbz-amino-succinimide, a derivative of succinimide, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an anticonvulsant . This article delves into its biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- CAS Number : 60846-91-5

The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino function, which enhances its reactivity and biological activity. Its structure includes a pyrrolidinyl moiety, contributing to its unique properties and applications in biochemical research.

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems involved in seizure activity. It has been shown to inhibit tonic convulsions induced by pentylenetetrazole and maximal electric shock in animal models, demonstrating effective anticonvulsant properties.

Key Findings:

- ED50 Values :

These values indicate the compound's potency in mitigating seizure activity, suggesting potential therapeutic applications in treating epilepsy and other seizure disorders.

Applications in Research

This compound serves multiple roles in scientific research:

- Anticonvulsant Studies : Its ability to inhibit convulsions makes it a valuable tool for studying seizure mechanisms and developing new antiepileptic drugs.

- Protein Modifications : The reactive N-hydroxysuccinimide (NHS) ester group allows it to covalently bind to primary amines on proteins, facilitating selective modifications during protein synthesis or manipulation.

- Synthesis of Chiral Drugs : As a precursor in the synthesis of pharmaceutical compounds, it plays a crucial role in developing chiral drugs that require specific stereochemistry for efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 60846-91-5 | Anticonvulsant |

| (R)-3-N-Cbz-amino-succinimide | 179747-84-3 | Anticonvulsant |

| N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 | Intermediate in organic synthesis |

This comparison highlights that both enantiomers of 3-N-Cbz-amino-succinimide exhibit similar anticonvulsant properties, emphasizing their potential utility in pharmacological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticonvulsant Efficacy : A study demonstrated its efficacy against tonic convulsions induced by pentylenetetrazole in mice, confirming its potential as an anticonvulsant agent .

- Protein Interaction Studies : Research indicates that this compound can modify protein activity by interacting with specific molecular targets, influencing pathways related to amino acid metabolism and protein synthesis.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Peptide Synthesis :

One of the primary applications of (S)-3-N-Cbz-amino-succinimide is in peptide synthesis. The Cbz group serves as a protecting group for the amino function during the formation of peptide bonds. This allows for selective modification of other functional groups while preventing unwanted reactions at the N-terminus of peptides .

Affinity Chromatography :

The compound is also utilized as a linker molecule in affinity chromatography. By attaching this compound to solid supports (like beads) and modifying it with specific ligands, researchers can create affinity matrices that selectively bind proteins with complementary binding sites. This method is particularly useful for purifying proteins from complex mixtures.

Anticonvulsant Properties :

Research has demonstrated that this compound exhibits anticonvulsant activity. In animal models, it has been shown to inhibit tonic convulsions induced by pentylenetetrazole and maximal electric shock, with effective dosages yielding ED50 values of 78.1 mg/kg and 103 mg/kg respectively . This suggests potential therapeutic applications in treating seizure disorders.

Mechanism of Action :

While the detailed mechanisms remain under investigation, preliminary studies indicate that this compound may interact with neurotransmitter systems involved in seizure activity, hinting at its role in modulating excitatory signals within the central nervous system .

Case Studies

Case Study 1: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis protocols, researchers utilized this compound to enhance yields and purity of synthesized peptides. The protective nature of the Cbz group allowed for multiple coupling reactions without degradation of sensitive amino acid residues, resulting in a significant increase in overall efficiency .

Case Study 2: Anticonvulsant Efficacy Testing

A series of experiments were conducted to assess the anticonvulsant properties of this compound compared to traditional anticonvulsants. The results indicated that while it exhibited significant efficacy, further studies are needed to fully elucidate its pharmacodynamics and optimize dosing regimens for clinical use .

Propriétés

IUPAC Name |

benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMHYISDDHZBY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435375 | |

| Record name | (S)-3-N-Cbz-amino-succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60846-91-5 | |

| Record name | (S)-3-N-Cbz-amino-succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.